molecular formula C10H12Cl2N2 B13455817 3-Amino-8-methylquinoline dihydrochloride

3-Amino-8-methylquinoline dihydrochloride

Cat. No.: B13455817
M. Wt: 231.12 g/mol
InChI Key: MBUOGTMDVCPXQV-UHFFFAOYSA-N
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Description

3-Amino-8-methylquinoline dihydrochloride is a quinoline derivative characterized by an amino group at the 3-position and a methyl group at the 8-position on the quinoline backbone, with two hydrochloride counterions. The dihydrochloride form enhances solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

8-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H10N2.2ClH/c1-7-3-2-4-8-5-9(11)6-12-10(7)8;;/h2-6H,11H2,1H3;2*1H

InChI Key

MBUOGTMDVCPXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methylquinoline dihydrochloride can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds under acidic conditions . Another method includes the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of 3-Amino-8-methylquinoline dihydrochloride typically involves large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts and solvents are selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methylquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Amino-8-methylquinoline dihydrochloride with four structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties
3-Amino-8-methylquinoline dihydrochloride Not provided C₁₀H₁₁N₂·2HCl 3-amino, 8-methyl Enhanced solubility due to dihydrochloride; potential for broad pharmacological activity .
3-Amino-8-fluoroquinoline dihydrochloride 1266226-18-9 C₉H₈FN₂·2HCl 3-amino, 8-fluoro Fluorine increases lipophilicity, potentially improving membrane permeability .
2-Amino-3-ethyl-8-methylquinoline hydrochloride 1172880-06-6 C₁₂H₁₅ClN₂ 2-amino, 3-ethyl, 8-methyl Ethyl group may enhance hydrophobic interactions with biological targets .
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride 1170917-31-3 C₁₃H₁₆Cl₂N₂ 2-amino, 5-chloro, 8-methyl, 3-propyl Chlorine and propyl groups may influence steric hindrance and binding specificity .

Key Observations :

  • Alkyl Groups (3-position): Ethyl and propyl substituents may improve binding affinity to hydrophobic pockets in enzymes or receptors . Chlorine (5-position): Enhances electron-withdrawing effects, which could modulate reactivity in synthetic pathways .
  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, facilitating drug delivery .

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